molecular formula C21H23N5O3S B11502909 ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate

ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate

Cat. No.: B11502909
M. Wt: 425.5 g/mol
InChI Key: YDNQXIPKFRXTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate is a complex organic compound with the molecular formula C21H23N5O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide under microwave activation or convection heating . The reaction conditions include a temperature of 55°C and the use of acetic acid as a solvent. The process can be optimized by adjusting the concentration of hydrogen peroxide and the reaction time to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave activation can be particularly advantageous in industrial settings due to its ability to shorten reaction times and increase yields. Additionally, continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield sulfinyl and sulfonyl derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, acetic acid as a solvent, and microwave activation to enhance reaction rates. The conditions typically involve moderate temperatures (around 55°C) and controlled reaction times to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives of the tetrazole ring. These products can be further utilized in various chemical transformations and applications.

Mechanism of Action

The mechanism of action of ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenylalanine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate is unique due to the combination of its tetrazole ring, phenylalanine moiety, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[[2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H23N5O3S/c1-3-29-21(28)18(13-15-7-5-4-6-8-15)22-19(27)14-26-24-20(23-25-26)16-9-11-17(30-2)12-10-16/h4-12,18H,3,13-14H2,1-2H3,(H,22,27)

InChI Key

YDNQXIPKFRXTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.